N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 422.56 g/mol
- CAS Number : 921993-21-7
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide
The biological activity of this compound is hypothesized to stem from its ability to form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target proteins. This allows it to potentially modulate various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to N-(5-isobutyl...) exhibit a range of biological activities including:
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
- A study demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
-
Antitumor Effects :
- Some analogs have been evaluated for their cytotoxicity against cancer cell lines.
- In vitro assays revealed that these compounds can induce apoptosis in certain cancer types.
-
Anti-inflammatory Properties :
- There is evidence suggesting that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Induction of apoptosis in cancer cells | , |
Anti-inflammatory | Decrease in cytokine levels |
Detailed Research Findings
-
Antimicrobial Studies :
- A series of tests conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
-
Cytotoxicity Assays :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound could significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis markers.
-
Inflammatory Response Modulation :
- Experiments using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential anti-inflammatory mechanisms.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)13-24-19-12-17(8-11-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-6-16(3)7-10-18/h6-12,15,23H,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNVRWRXHOULNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.